molecular formula C8H15N B2816416 {3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine CAS No. 1502320-52-6

{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine

Cat. No.: B2816416
CAS No.: 1502320-52-6
M. Wt: 125.215
InChI Key: CYDOZGYIBANZSN-UHFFFAOYSA-N
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Description

{3-Methylbicyclo[310]hexan-3-yl}methanamine is a bicyclic amine compound with the molecular formula C9H17N It is characterized by a bicyclo[310]hexane ring system with a methyl group and a methanamine group attached to the third carbon atom

Scientific Research Applications

{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones, catalyzed by palladium. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation, N-tosylhydrazones for cyclopropene annulation, and organic or iridium photoredox catalysts for blue LED irradiation .

Major Products Formed

The major products formed from these reactions are 3-azabicyclo[3.1.0]hexane derivatives, which are valuable intermediates in medicinal chemistry .

Mechanism of Action

The mechanism of action of {3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, potentially modulating the activity of enzymes, receptors, or other proteins. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane: A parent compound with a similar ring structure but lacking the methyl and methanamine groups.

    3-Azabicyclo[3.1.0]hexane: A nitrogen-containing analog with similar structural features.

    Cyclopropylamines: Compounds with a cyclopropane ring and an amine group, sharing some structural similarities.

Uniqueness

{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bicyclic structure and functional groups make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-8(5-9)3-6-2-7(6)4-8/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDOZGYIBANZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC2C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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